[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a thiazole ring, a pyrrole ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole and morpholine rings. Common reagents used in these steps include thioamides, α-haloketones, and pyrrole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH. Post-reaction, the compound is typically purified using techniques like crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Halogens, acids, and bases, typically under controlled temperatures and sometimes in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing drugs targeting specific diseases, thanks to its ability to interact with various biological pathways.
Industry
In the industrial sector, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its versatility makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with bioactive properties.
Uniqueness
What sets 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also makes it a promising candidate for drug development.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-17(25-19(20-14)21-9-5-6-10-21)18(23)22-11-12-24-16(13-22)15-7-3-2-4-8-15/h2-10,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAPALTWKWLJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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